Tribendimidine
Tribendimidine
Tribendimidine is a broad-spectrum anthelmintic agent, a derivative of amidantel. It was highly effective in treating ankylostomiasis, ascariasis and enterobiasis. It is also effective against clonorchiasis. Animal studies suggest it is ineffective in treating Schistosoma mansoni or Fasciola hepatica disease.
Brand Name:
Vulcanchem
CAS No.:
115103-15-6
VCID:
VC0044561
InChI:
InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3
SMILES:
CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C
Molecular Formula:
C28H32N6
Molecular Weight:
452.6 g/mol
Tribendimidine
CAS No.: 115103-15-6
Main Products
VCID: VC0044561
Molecular Formula: C28H32N6
Molecular Weight: 452.6 g/mol
CAS No. | 115103-15-6 |
---|---|
Product Name | Tribendimidine |
Molecular Formula | C28H32N6 |
Molecular Weight | 452.6 g/mol |
IUPAC Name | N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide |
Standard InChI | InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 |
Standard InChIKey | XOIOGKHKNQYULW-UHFFFAOYSA-N |
SMILES | CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C |
Canonical SMILES | CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C |
Description | Tribendimidine is a broad-spectrum anthelmintic agent, a derivative of amidantel. It was highly effective in treating ankylostomiasis, ascariasis and enterobiasis. It is also effective against clonorchiasis. Animal studies suggest it is ineffective in treating Schistosoma mansoni or Fasciola hepatica disease. |
Synonyms | N,N'-bis(4-(1-dimethylamino)ethylideneaminophenyl)-1,4-phenylene dimethylidyneamine tribendimidine |
Reference | 1. Robertson AP, Puttachary S, Buxton SK, Martin RJ. Tribendimidine: mode of action and nAChR subtype selectivity in Ascaris and Oesophagostomum. PLoS Negl Trop Dis. 2015 Feb 13;9(2):e0003495. doi: 10.1371/journal.pntd.0003495. PMID: 25679515; PMCID: PMC4334517. 2. Bergquist R. Tribendimidine: great expectations. Lancet Infect Dis. 2016 Oct;16(10):1089-1091. doi: 10.1016/S1473-3099(16)30231-6. Epub 2016 Jul 26. PMID: 27472950. 3. Pakharukova MY, Samsonov VA, Serbina EA, Mordvinov VA. A study of tribendimidine effects in vitro and in vivo on the liver fluke Opisthorchis felineus. Parasit Vectors. 2019 Jan 11;12(1):23. doi: 10.1186/s13071-019-3288-z. PMID: 30635027; PMCID: PMC6329057. 4. Xiao SH, Utzinger J, Tanner M, Keiser J, Xue J. Advances with the Chinese anthelminthic drug tribendimidine in clinical trials and laboratory investigations. Acta Trop. 2013 May;126(2):115-26. doi: 10.1016/j.actatropica.2013.01.009. Epub 2013 Jan 23. PMID: 23352956. 5. Wang J, Wei J, Zeng X, Liang JY, Wu F, Li ZY, Zheng HQ, He HJ, Wu ZD. Efficacy of tribendimidine against Angiostrongylus cantonensis infection in the mice. Parasitol Res. 2013 Mar;112(3):1039-46. doi: 10.1007/s00436-012-3228-8. Epub 2013 Feb 3. PMID: 23377146. |
PubChem Compound | 3086564 |
Last Modified | Nov 11 2021 |
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